molecular formula C20H18N2O3S2 B4579981 methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate

methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate

Cat. No. B4579981
M. Wt: 398.5 g/mol
InChI Key: WXDRADXYRIWNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiophene carboxylate compounds involves reactions such as the treatment of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon further reaction with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yield thieno-pyrimidinones, giving insight into the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, B., Khoud, M. L. B., & Baccar, B., 2010).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, like 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, have been determined by X-ray diffraction, providing valuable information about their three-dimensional arrangement and molecular interactions (Lysov, A., Nesterov, V., Potekhin, K. A., & Struchkov, Y., 2000).

Chemical Reactions and Properties

The compound of interest likely undergoes various chemical reactions, similar to related thiophene derivatives. For example, the synthesis of thieno[2,3-b]pyridines through multicomponent condensation reactions of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups highlights the reactivity and potential chemical transformations of such compounds (Dyachenko, I. V., Dyachenko, V. D., Dorovatovskii, P., Khrustalev, V., & Nenajdenko, V., 2019).

Physical Properties Analysis

The physical properties of thiophene carboxylate derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies like the single crystal X-ray structure analysis of related compounds. These studies provide insight into the compound's behavior in different environments and under various conditions (Ramazani, A., Kazemizadeh, A., Ślepokura, K., & Lis, T., 2011).

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, closely related to the compound , was assessed for its genotoxic/mutagenic and carcinogenic potentials. Techniques like the Salmonella mutagenicity assay (Ames test) and the Comet assay were used. In this study, DNA damage was observed only at high concentration exposure, providing insights into the toxicological profile of similar compounds (Lepailleur et al., 2014).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones, including derivatives similar to the compound , were analyzed. These studies contribute to understanding how structural variations in these compounds impact their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Biological Activities of Derivatives

Research on derivatives of 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, which is structurally related, showed antibacterial and antifungal activities. This indicates potential applications of similar compounds in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Application in Chirality Assignment

Polyacetylenes bearing an amino group, including pyridylacetylene derivatives, were synthesized and studied for their ability to determine the chirality of acids. This highlights the potential use of similar compounds in stereochemical analysis (Yashima, Maeda, Matsushima, & Okamato, 1997).

Preparation and Pharmacological Properties

The study on methyl 3-amino-2-thiophene carboxylate and its derivatives for pharmacological properties shows the potential application in drug discovery and development, especially in understanding the mechanism of action of similar compounds (Hajjem, Khoud, & Baccar, 2010).

Synthesis and Antibacterial Activity

Research into the synthesis of methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showed significant in vitro antimicrobial and antifungal activities. This indicates the potential use of related compounds in the development of new antimicrobials (Bhat, Shalla, & Dongre, 2015).

properties

IUPAC Name

methyl 4-(4-methylphenyl)-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-6-8-14(9-7-13)15-11-27-19(18(15)20(24)25-2)22-16(23)12-26-17-5-3-4-10-21-17/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDRADXYRIWNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylphenyl)-2-{[(pyridin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.